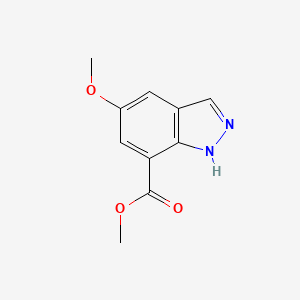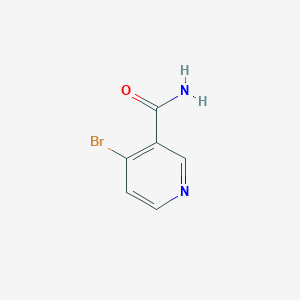
4-Bromopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a bromine atom attached to the fourth position and a carboxamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed aminocarbonylation of 4-bromopyridine using carbon monoxide and an amine source . This reaction is carried out under controlled conditions, often in the presence of a base and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of 4-Bromopyridine-3-carboxamide may involve large-scale bromination reactions followed by carboxamide formation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form amines.
Coupling Reactions: It participates in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Aminopyridines.
Coupling Products: Biaryl and arylamine compounds.
Scientific Research Applications
4-Bromopyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromopyridine-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic activities by binding to active sites or allosteric sites on enzymes. The compound’s bromine and carboxamide groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinamide: Similar structure with bromine at the fifth position and a carboxamide group at the third position.
3-Bromo-4-pyridinecarboxaldehyde: Contains a bromine atom at the third position and an aldehyde group at the fourth position.
Picolinaldehyde: Pyridine derivative with an aldehyde group at the second position.
Uniqueness
4-Bromopyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and carboxamide groups allows for versatile modifications and applications in various research fields.
Properties
CAS No. |
89581-36-2 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
4-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
QIGQCXFDOXURPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)



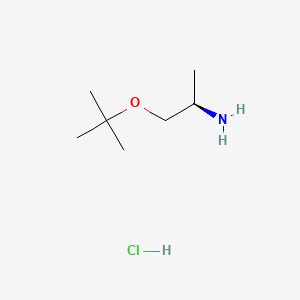
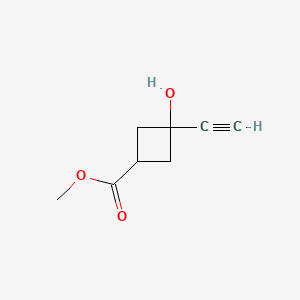

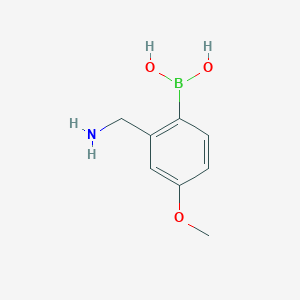
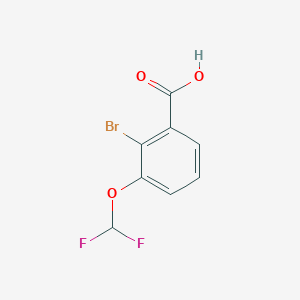
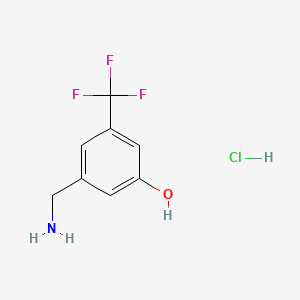
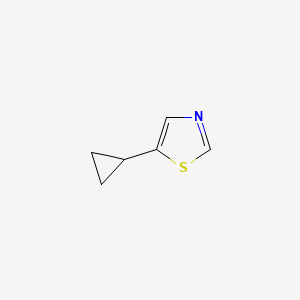
![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
